3-methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine” is a complex organic molecule that features a pyridazinyl group, a pyrrolidinyl group, and a pyridinyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine” typically involves multi-step organic synthesis. The starting materials might include 6-methylpyridazine, pyrrolidine, and 4-pyridinecarboxaldehyde. The synthetic route could involve:
Formation of the pyridazinyl ether: Reacting 6-methylpyridazine with a suitable halogenated pyrrolidine derivative under basic conditions to form the pyridazinyl ether.
Formation of the methanone linkage: Condensation of the pyridazinyl ether with 4-pyridinecarboxaldehyde under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound “3-methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine” can undergo various chemical reactions, including:
Oxidation: The pyridazinyl and pyridinyl groups can be oxidized under strong oxidizing conditions.
Reduction: The methanone group can be reduced to a methanol group using reducing agents like sodium borohydride.
Substitution: The pyrrolidinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the pyridazinyl and pyridinyl groups.
Reduction: Reduced methanol derivative.
Substitution: Substituted pyrrolidinyl derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine
The compound could be investigated for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “3-methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine” would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- (6-Methylpyridazin-3-yl)methanamine dihydrochloride
- Ethyl 4-(6-methylpyridazin-3-yl)oxybenzoate
- [3-(6-methylpyridazin-3-yl)phenyl]methanol
Uniqueness
The uniqueness of “3-methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-11-2-3-14(18-17-11)21-13-6-9-19(10-13)15(20)12-4-7-16-8-5-12/h2-5,7-8,13H,6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDZPCCYMNXNIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.